molecular formula C14H15N7O3S B2599942 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396798-31-4

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2599942
CAS No.: 1396798-31-4
M. Wt: 361.38
InChI Key: FGGJXLAQZUETAA-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole and thiadiazole intermediates, followed by their coupling and subsequent functionalization.

    Tetrazole Synthesis: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.

    Thiadiazole Synthesis: The thiadiazole ring is often prepared through the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reaction: The key step involves coupling the tetrazole and thiadiazole intermediates, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust catalytic systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially converting them into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced tetrazole derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in the formation of metal complexes for catalytic applications.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or solubility.

Mechanism of Action

The mechanism by which N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

    Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring but differ in their functional groups and overall structure.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally similar but lack the complex substitution pattern of the target compound.

Uniqueness: The uniqueness of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of the tetrazole and thiadiazole rings with specific functional groups, providing a distinct set of chemical and biological properties not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3S/c1-9-12(25-19-16-9)13(22)15-10-3-5-11(6-4-10)21-14(23)20(17-18-21)7-8-24-2/h3-6H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGJXLAQZUETAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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